molecular formula C12H9ClO B1581555 2-Chlorodiphenyl ether CAS No. 2689-07-8

2-Chlorodiphenyl ether

Cat. No.: B1581555
CAS No.: 2689-07-8
M. Wt: 204.65 g/mol
InChI Key: IPBRZLMGGXHHMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that diphenyl ethers, a class of compounds to which 2-chlorodiphenyl ether belongs, often target enzymes involved in key biological processes .

Mode of Action

The mode of action of this compound involves interactions with its targets, leading to changes in their function. For instance, diphenyl ethers are known to cleave the C–O bond when exposed to strong acids . This cleavage can occur via different mechanisms, including S N 2, S N 1, or E1, depending on the type of acid used and the substituents attached to the ether .

Biochemical Pathways

It’s known that diphenyl ethers can affect the structure and function of cell membranes . They can form non-lamellar inverted hexagonal structures in model membranes, suggesting a role in facilitating membrane fusion processes .

Pharmacokinetics

It’s known that the compound is a slightly yellow solid with a melting point of 39-40 °c and a boiling point of 152-153 °c . It can dissolve in most organic solvents, such as ethanol, ether, and dimethyl ether , which may influence its bioavailability.

Result of Action

Given its potential to interact with key enzymes and affect cell membrane structure, it could potentially alter cellular functions and processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound must be handled under well-ventilated conditions due to the production of hydrogen chloride off-gas during its synthesis . Furthermore, it should be stored in a cool, dry place, away from heat and fire .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding phenols.

    Reduction Reactions: It can be reduced to form diphenyl ether.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed:

    Substitution Reactions: Phenol derivatives.

    Oxidation Reactions: Chlorophenols.

    Reduction Reactions: Diphenyl ether.

Scientific Research Applications

2-Chlorodiphenyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Diphenyl Ether: Similar in structure but lacks the chlorine atom.

    4-Chlorodiphenyl Ether: Similar but with the chlorine atom in a different position on the aromatic ring.

    2,4-Dichlorodiphenyl Ether: Contains two chlorine atoms on the aromatic ring.

Uniqueness: 2-Chlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom at the 2-position enhances its reactivity in substitution and oxidation reactions compared to diphenyl ether .

Properties

IUPAC Name

1-chloro-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBRZLMGGXHHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181397
Record name 2-Chlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-07-8
Record name 2-Chlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorodiphenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4PN8T6MU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

85% Potassium hydroxide powders (2.18 g; 0.033 mol, 1.1 equimolar amount) were added to phenol (4.23 g; 0.045 mol, 1.5 eq.) under heating, and 1,2-dichlorobenzene (4.41 g; 0.03 mol) and copper(I) iodide (0.29 g; 0.0015 mol) were added thereto, followed by stirring at 160° C. for 24 hours. The reaction mixture was diluted with water and extracted with ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with a mixture of benzene and n-hexane to give 3.48 g (yield, 56.7%) of 2-chlorodiphenyl ether as colorless crystals. m.p., 33° to 41° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.29 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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